molecular formula C17H13N3O2S B5668263 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide

Cat. No. B5668263
M. Wt: 323.4 g/mol
InChI Key: DPGWWTYNLVEBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those with complex substituents like "N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide", often involves multi-step chemical processes that may include nucleophilic substitution reactions, condensation, and cyclization. The specific synthesis pathway can vary depending on the desired functional groups and the complexity of the substituents involved. For example, the synthesis of related compounds such as 2-nicotinamido-1,3,4-thiadiazole involved a one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-1,3,4-thiadiazole, demonstrating the structural versatility and reactivity of the nicotinamide core when combined with sulfur-containing heterocycles like thiadiazoles (Burnett, Johnston, & Green, 2015).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial in determining their biological activity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole provided insights into the chemical connectivity and conformational preferences of the molecule, which are essential for understanding its biological activity (Burnett, Johnston, & Green, 2015).

properties

IUPAC Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-22-12-4-5-13-11(7-12)8-14-15(13)19-17(23-14)20-16(21)10-3-2-6-18-9-10/h2-7,9H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGWWTYNLVEBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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